molecular formula C11H15NO2 B8567984 N-(Ethoxycarbonyl)-3,4-dimethylaniline

N-(Ethoxycarbonyl)-3,4-dimethylaniline

Cat. No.: B8567984
M. Wt: 193.24 g/mol
InChI Key: KWCDBVQAIRGTOY-UHFFFAOYSA-N
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Description

N-(Ethoxycarbonyl)-3,4-dimethylaniline is a synthetic aromatic amine derivative where the amino group of 3,4-dimethylaniline is substituted with an ethoxycarbonyl (-COOCH₂CH₃) moiety.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl N-(3,4-dimethylphenyl)carbamate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)12-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,12,13)

InChI Key

KWCDBVQAIRGTOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

The following sections compare N-(Ethoxycarbonyl)-3,4-dimethylaniline with structurally related compounds, focusing on synthesis, physicochemical properties, and functional applications.

Physicochemical Properties

Melting points and spectral data vary significantly with substituents:

Compound Melting Point (°C) Spectral Data (IR/NMR) Reference ID
N-(3-Pentyl)-3,4-dimethylaniline Not reported FTIR: 1390, 1496, 1596 cm⁻¹ (triazine)
N-(Nitrobenzylidene)-3,4-dimethylaniline 185–190 (decomposes) X-ray diffraction, λmax ~400 nm (NLO)
N-(Tetrazole hybrid) 154–155 HRMS: m/z 369.1722

Key Observations :

  • NLO Activity : Schiff base derivatives exhibit strong third-order hyperpolarizabilities (γ ~10⁻³⁰ esu), making them suitable for photonic applications .
  • Thermal Stability : Nitro-substituted analogs decompose near 190°C, while alkyl derivatives (e.g., N-pentyl) are stable under catalytic hydrogenation conditions .
Comparison of Substituent Effects
  • Electron-Withdrawing Groups (EWGs) : Nitrobenzylidene and ethoxycarbonyl groups enhance polarity and NLO response but may reduce thermal stability.
  • Electron-Donating Groups (EDGs) : Alkyl substituents (e.g., pentyl) improve lipophilicity, favoring applications in agrochemicals .

Preparation Methods

Acylation of 3,4-Dimethylaniline with Ethyl Chloroformate

The most direct route involves reacting 3,4-dimethylaniline with ethyl chloroformate under basic conditions. This Schotten-Baumann-type reaction proceeds via nucleophilic attack of the aromatic amine on the electrophilic carbonyl carbon, followed by deprotonation and chloride elimination.

Reaction equation:

3,4-Dimethylaniline+ClCO2EtBaseThis compound+HCl\text{3,4-Dimethylaniline} + \text{ClCO}_2\text{Et} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Key parameters include:

  • Solvent: Dichloromethane or tetrahydrofuran for improved reagent solubility.

  • Base: Aqueous sodium hydroxide (10–20%) or triethylamine to neutralize HCl.

  • Molar ratio: 1:1.1–1.2 (amine to ethyl chloroformate) to minimize diacylation.

Optimization data:

ParameterRange TestedOptimal ValueYield (%)Source
Temperature (°C)0–2520–2595
Reaction time (h)1–6297
Base concentration5–20% NaOH10%96

Catalytic Hydrogenation of Nitro Precursors

An alternative pathway reduces 3,4-dimethylnitrobenzene to 3,4-dimethylaniline, followed by ethoxycarbonylation. Hydrogenation employs palladium or platinum catalysts under mild conditions.

Reaction sequence:

3,4-DimethylnitrobenzeneH2Pd/C3,4-DimethylanilineClCO2EtThis compound\text{3,4-Dimethylnitrobenzene} \xrightarrow[\text{H}2]{\text{Pd/C}} \text{3,4-Dimethylaniline} \xrightarrow{\text{ClCO}2\text{Et}} \text{this compound}

Hydrogenation conditions:

  • Catalyst: 2–4 wt% Pd/C or Pt/C.

  • Pressure: 0.1–0.5 MPa H₂.

  • Temperature: 40–55°C.

  • Additives: Phosphoric acid-sodium dihydrogen phosphate buffer (pH 3) to prevent over-reduction.

Performance metrics:

  • Nitro conversion: 100%.

  • Aniline yield: 99.8%.

Industrial-Scale Process Optimization

Integrated One-Step Hydrogenation and Acylation

Recent patents disclose integrated reactors for coupling hydrogenation and acylation, reducing purification steps. The process uses a fixed-bed Pd/C catalyst for nitro reduction, followed by in-situ ethoxycarbonylation with ethyl chloroformate.

Key advantages:

  • Catalyst reuse: Pd/C retains 98% activity after 10 cycles.

  • Yield: 99.5% with 99.9% purity.

Process parameters:

StageConditionsOutcome
Hydrogenation50°C, 0.3 MPa H₂, 30 min100% nitro conversion
Acylation25°C, 1.1 eq ethyl chloroformate99.5% yield

Solvent and Catalytic System Screening

Comparative studies of solvents and catalysts reveal:

SolventCatalystTemperature (°C)Yield (%)Selectivity (%)
ToluenePd/C (3%)509298
EthanolPt/C (2.5%)459599
Water/THFPd/Al₂O₃558997

Water-THF biphasic systems enhance catalyst recovery but lower yields due to hydrolysis.

Impurity Profiling and Mitigation

Common Byproducts and Control Measures

  • Diacylated product: Minimized by maintaining a 1:1.1 amine-to-chloroformate ratio.

  • Hydrolysis products: Suppressed using anhydrous solvents and controlled pH.

  • Chlorinated impurities: Eliminated via post-reaction washing with NaHCO₃.

Environmental and Economic Considerations

Catalyst Recovery and Recycling

  • Pd/C filtration: >99% recovery via sintered metal filters.

  • Economic impact: Recycling reduces catalyst costs by 70% in large-scale production.

Emerging Methodologies

Enzymatic Carbamate Synthesis

Preliminary studies explore lipase-catalyzed reactions in non-aqueous media, achieving 85% yield at 30°C . This method avoids HCl generation but requires longer reaction times (24–48 h).

Q & A

Q. What synthetic methodologies are recommended for preparing N-(Ethoxycarbonyl)-3,4-dimethylaniline, and how can reaction conditions be optimized for high yields?

this compound can be synthesized via acylation of 3,4-dimethylaniline using ethyl chloroformate or similar reagents. Key optimization parameters include:

  • Temperature control : Maintaining 0–5°C during the acylation step minimizes side reactions like over-alkylation.
  • Solvent selection : Dichloromethane or THF are preferred due to their inertness and ability to stabilize intermediates.
  • Catalyst use : Triethylamine or pyridine acts as a base to neutralize HCl byproducts, improving reaction efficiency. For continuous synthesis, heterogeneous catalysts (e.g., silica-supported acids) enhance reproducibility and scalability .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18) can resolve impurities like unreacted aniline or ethyl carbonate derivatives.
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm the ethoxycarbonyl group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for OCH₂) and aromatic protons (δ ~6.8–7.2 ppm).
  • FT-IR : Look for carbonyl stretching at ~1700–1750 cm⁻¹ and N-H absence (indicating successful acylation).
    • X-ray crystallography : For crystalline derivatives, SHELXL refinement provides precise bond angles and torsional parameters .

Advanced Research Questions

Q. What mechanistic insights exist for the degradation pathways of this compound under oxidative conditions?

Degradation by K₂FeO₄ follows pseudo-second-order kinetics, with intermediates identified via GC-MS. Key steps include:

  • Initial dealkylation : Cleavage of the ethoxycarbonyl group to form 3,4-dimethylaniline.
  • Ring oxidation : Methyl groups on the benzene ring are oxidized to carboxylates, leading to nitro derivatives (e.g., 4-nitroisophthalic acid).
  • Decarboxylation : Breakdown into smaller hydrocarbons (e.g., benzene fragments) via radical intermediates .

Q. How can computational methods aid in predicting the nonlinear optical (NLO) properties of this compound derivatives?

  • DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) to evaluate hyperpolarizability (β) and dipole moments.
  • Charge-transfer analysis : Assess electron density redistribution between the ethoxycarbonyl group and aromatic ring using Mulliken charges.
  • Structure-property correlations : Schiff base analogs (e.g., nitrobenzylidene derivatives) show enhanced NLO activity due to extended π-conjugation, guiding derivative design .

Q. What strategies resolve contradictions in catalytic performance data during continuous-flow synthesis?

Discrepancies in catalyst activity (e.g., Pd/C vs. zeolites) may arise from:

  • Pore size limitations : Microporous catalysts restrict substrate diffusion, reducing turnover rates.
  • Active site poisoning : Amine byproducts can block metal centers; pre-treatment with weak acids (e.g., acetic acid) regenerates activity.
  • Kinetic profiling : Use in-situ FT-IR or Raman to monitor intermediate accumulation and adjust residence time .

Q. How do steric and electronic effects influence the reactivity of this compound in multicomponent reactions (MCRs)?

  • Steric hindrance : The 3,4-dimethyl substituents slow nucleophilic attacks at the ortho position, favoring para-functionalization.
  • Electronic modulation : The electron-withdrawing ethoxycarbonyl group deactivates the ring, requiring Lewis acids (e.g., AlCl₃) to activate electrophiles in MCRs like Ugi or Passerini reactions .

Methodological Considerations

Q. What experimental protocols mitigate challenges in crystallizing this compound derivatives?

  • Solvent screening : Use mixed solvents (e.g., ethanol/water) to adjust solubility.
  • Slow evaporation : Crystallize at 4°C over 72 hours to avoid amorphous precipitation.
  • Seeding : Introduce microcrystals of analogous structures (e.g., N-benzylidene derivatives) to induce nucleation .

Q. How can kinetic isotope effects (KIEs) elucidate reaction mechanisms involving this compound?

  • Deuterium labeling : Replace aromatic hydrogens with deuterium to study H/D exchange rates during electrophilic substitution.
  • KIE measurement : A primary KIE (>2) indicates rate-limiting C-H bond cleavage, while secondary KIEs (<1.2) suggest transition-state polarization .

Data Contradiction Analysis

Q. Why do reported degradation half-lives of this compound vary across studies?

Discrepancies arise from:

  • Oxidant concentration : Higher K₂FeO₄ concentrations accelerate degradation but may form competing intermediates.
  • pH dependence : Reactions in acidic media favor Fe(VI) stability, altering rate constants by 2–3 orders of magnitude .

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